molecular formula C16H30Cl2N2 B1373225 1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride CAS No. 1311316-88-7

1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride

Cat. No.: B1373225
CAS No.: 1311316-88-7
M. Wt: 321.3 g/mol
InChI Key: YUFLDQDHMPQSJQ-UHFFFAOYSA-N
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Description

1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride is a chemical compound with the molecular formula C16H30Cl2N2. It is known for its unique structure, which combines an adamantane moiety with a piperazine ring.

Preparation Methods

The synthesis of 1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride typically involves the reaction of adamantane derivatives with piperazine. The synthetic route generally includes the following steps:

Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Large-scale production may also incorporate continuous flow reactors for efficient synthesis.

Chemical Reactions Analysis

1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions).

Scientific Research Applications

1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of antiviral and anticancer drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known for its ability to interact with hydrophobic pockets in proteins, while the piperazine ring can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

1-[2-(Adamantan-1-yl)ethyl]piperazine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the adamantane and piperazine moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(1-adamantyl)ethyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2.2ClH/c1(4-18-5-2-17-3-6-18)16-10-13-7-14(11-16)9-15(8-13)12-16;;/h13-15,17H,1-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFLDQDHMPQSJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC23CC4CC(C2)CC(C4)C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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